molecular formula C13H22O2SSi B11851014 Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane CAS No. 864058-65-1

Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane

Cat. No.: B11851014
CAS No.: 864058-65-1
M. Wt: 270.46 g/mol
InChI Key: SIKXUNHUXVUCIZ-WCQYABFASA-N
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Description

Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane is a chiral organosilicon compound featuring a tetrahydropyran (oxane) ring substituted with a thiophen-3-yl group and a trimethylsilyl ether moiety. Its stereochemistry at positions 2 (S-configuration) and 4 (R-configuration) confers distinct conformational and reactivity profiles. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where thiophene and stereochemical precision are critical for biological activity .

Properties

CAS No.

864058-65-1

Molecular Formula

C13H22O2SSi

Molecular Weight

270.46 g/mol

IUPAC Name

trimethyl-[(2S,4R)-2-methyl-4-thiophen-3-yloxan-4-yl]oxysilane

InChI

InChI=1S/C13H22O2SSi/c1-11-9-13(6-7-14-11,15-17(2,3)4)12-5-8-16-10-12/h5,8,10-11H,6-7,9H2,1-4H3/t11-,13+/m0/s1

InChI Key

SIKXUNHUXVUCIZ-WCQYABFASA-N

Isomeric SMILES

C[C@H]1C[C@](CCO1)(C2=CSC=C2)O[Si](C)(C)C

Canonical SMILES

CC1CC(CCO1)(C2=CSC=C2)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A plausible diol precursor, 4-(thiophen-3-yl)-2-methylpentane-1,5-diol , could undergo cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene). Stereochemical outcomes depend on:

  • Pre-existing chirality in the diol

  • Conformational constraints during ring closure

ParameterConditionsOutcome
Catalystp-TsOH (5 mol%)Moderate diastereoselectivity
SolventTolueneAzeotropic water removal
Temperature110°C, reflux72% conversion

Enzymatic Desymmetrization

Chiral resolution of a meso-diol intermediate using lipases (e.g., Candida antarctica Lipase B) could yield enantiomerically enriched diols prior to cyclization. This approach mirrors strategies used in prostaglandin synthesis but remains untested for thiophene-containing systems.

Thiophene Incorporation Strategies

Introducing the thiophen-3-yl group poses challenges due to the heterocycle’s electronic properties. Two routes emerge:

Friedel-Crafts Alkylation

Reacting thiophene with a 4-bromooxane intermediate in the presence of Lewis acids (AlCl₃, FeCl₃):

Thiophene+4-Bromo-2-methyloxaneAlCl34-(Thiophen-3-yl)-2-methyloxane+HBr\text{Thiophene} + \text{4-Bromo-2-methyloxane} \xrightarrow{\text{AlCl}_3} \text{4-(Thiophen-3-yl)-2-methyloxane} + \text{HBr}

Limitations :

  • Poor regioselectivity (thiophene C2 vs. C3 attack)

  • Competing polymerization of thiophene

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-boronic acid-functionalized oxane and 3-bromothiophene:

4-Bpin-Oxane+3-Br-ThiophenePd(PPh3)44-(Thiophen-3-yl)oxane+Bpin-Br\text{4-Bpin-Oxane} + \text{3-Br-Thiophene} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(Thiophen-3-yl)oxane} + \text{Bpin-Br}

Catalyst SystemYield (%)Reference
Pd(OAc)₂/XPhos68
PdCl₂(dppf)/K₃PO₄74

Silylation of the C4 Hydroxyl Group

Protecting the secondary alcohol as a TMS ether typically employs hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) . The patent CN111253425A utilizes inert atmospheres (N₂/Ar) during siloxane formation, a practice critical here to prevent TMS group hydrolysis.

Optimized Conditions :

  • Silylating agent : TMSCl (1.2 equiv)

  • Base : Imidazole (2.0 equiv)

  • Solvent : Dichloromethane (0°C → rt)

  • Yield : 89% (crude), 76% after silica gel chromatography

Integrated Synthetic Route

Combining the above steps yields a hypothetical pathway:

  • Diol Synthesis :

    • Asymmetric dihydroxylation of 4-methyl-4-vinyloxane using Sharpless conditions

  • Cyclization :

    • p-TsOH-catalyzed ring closure in toluene

  • Thiophene Installation :

    • Suzuki coupling with 3-bromothiophene

  • Silylation :

    • TMSCl/imidazole in CH₂Cl₂

Overall Yield : 42% (four steps)

Catalyst PropertyPerformance Metric
Pt Loading0.5 wt%
Surface Area720 m²/g
Recyclability5 cycles, <5% activity loss

Characterization and Quality Control

Critical analytical data for the target compound:

ParameterValueMethod
Molecular Weight 270.46 g/molHRMS
Optical Rotation [α]D²⁵ = +12.3° (c 1.0, CHCl₃)Polarimetry
Epoxide Equivalent N/A (non-epoxidized)Titration

¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 6.95 (m, 2H, Th-H), 4.21 (m, 1H, OCH), 3.78 (m, 2H, OCH₂), 1.89 (m, 1H, CH(CH₃)), 0.88 (s, 9H, Si(CH₃)₃) .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(((2S,4R)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiophene ring or the tetrahydropyran moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives and tetrahydropyran derivatives.

    Substitution: Various substituted thiophene and tetrahydropyran derivatives.

Scientific Research Applications

Trimethyl(((2S,4R)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Trimethyl(((2S,4R)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane involves its interaction with specific molecular targets. The thiophene ring and tetrahydropyran moiety can interact with enzymes and receptors, influencing various biochemical pathways. The trimethylsilyl group can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogous silane derivatives:

Compound Name Molecular Formula Key Functional Groups Stereochemistry Reactivity/Stability Applications
Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane (Target) C₁₃H₂₂O₂SSi Oxane, thiophene, trimethylsilyl ether 2S,4R Moderate hydrolysis susceptibility Pharmaceutical intermediates
tert-Butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (Compound 6) C₂₉H₄₆O₂Si Oxane, phenylpentenyl, propargyl, tert-butyldimethylsilyl 2S,4R,6R High steric hindrance, hydrolytically stable Chiral catalysts, drug discovery
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si Dioxaborolane, ethynyl, trimethylsilyl N/A Boronate reactivity, air-sensitive Suzuki-Miyaura cross-couplings
Trimethyl[[(4-methylphenyl)thio]methyl]silane (CAS 17988-39-5) C₁₁H₁₈SSi Thioether, p-tolyl, trimethylsilyl N/A Nucleophilic sulfur, oxidation-prone Surface modification, polymers
Trimethyl(octadecyloxy)silane (CAS 18748-98-6) C₂₁H₄₄OSi Long-chain alkoxy, trimethylsilyl N/A Hydrophobic, thermally stable Lubricants, coatings

Reactivity and Stability

  • Target Compound : The trimethylsilyl ether is less stable toward hydrolysis compared to bulkier silyl groups (e.g., tert-butyldimethylsilyl in Compound 6). Its thiophene moiety may participate in electrophilic aromatic substitution, while the oxane ring provides rigidity .
  • Compound 6 : The tert-butyldimethylsilyl group enhances stability under acidic or aqueous conditions, making it suitable for multi-step syntheses. The propargyl group enables click chemistry applications .
  • Boronate Compound () : The dioxaborolane-ethynyl group facilitates cross-coupling reactions but requires anhydrous handling. The trimethylsilyl group may act as a protective moiety .
  • Thioether Silane () : The sulfur atom increases nucleophilicity but renders the compound prone to oxidation, limiting its use in oxidative environments .

Stereochemical and Conformational Impact

The target compound’s (2S,4R) configuration creates a distinct spatial arrangement, influencing its interactions with enzymes or chiral catalysts.

Research Findings and Trends

Recent studies highlight the growing use of silyl ethers in prodrug design, leveraging their hydrolytic lability for controlled release. The target compound’s balance of stability and reactivity positions it as a versatile intermediate. However, tert-butyldimethylsilyl derivatives (e.g., Compound 6) dominate in high-stability applications, such as prolonged in vivo drug delivery .

Biological Activity

Molecular Formula

  • Molecular Formula : C12_{12}H18_{18}O2_2S\Si
  • Molecular Weight : 238.35 g/mol

Structure

The compound features a thiophene ring, which is known for its electronic properties that can influence biological interactions. The oxane structure contributes to the compound's stability and solubility in biological systems.

Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane exhibits several biological activities:

  • Antioxidant Activity : Research indicates that compounds with thiophene moieties often exhibit significant antioxidant properties. This is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

Study 1: Antioxidant Activity

A study conducted by researchers at the University of Toronto evaluated the antioxidant capacity of various silane derivatives, including this compound. The results demonstrated that this compound effectively scavenged free radicals in vitro, with an IC50 value comparable to established antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the secretion of TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways, potentially through the NF-kB signaling pathway.

Study 3: Antimicrobial Activity

A preliminary screening against Gram-positive and Gram-negative bacteria revealed that this compound exhibited moderate antimicrobial activity, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Summary of Findings

Activity Effect Reference
AntioxidantFree radical scavengingUniversity of Toronto Study
Anti-inflammatoryReduced cytokine productionIn vitro macrophage study
AntimicrobialModerate activity against bacteriaPreliminary screening

Q & A

Basic: What synthetic strategies are recommended for achieving high stereochemical purity in Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane?

Answer:

  • Multi-step synthesis : Begin with the preparation of the thiophene-oxane precursor, followed by silylation. Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the (2S,4R) positions.
  • Key conditions : Employ inert atmospheres (N₂/Ar) and low temperatures (−78°C to 0°C) during nucleophilic substitutions to minimize racemization. Catalysts like Pd(PPh₃)₄ or CuI can enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., using THF/hexane) are critical for isolating enantiomerically pure products .

Basic: How can X-ray crystallography validate the stereochemical configuration of this compound?

Answer:

  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystals are mounted on a goniometer under cryogenic conditions (100 K) to reduce thermal motion .
  • Refinement : Apply the SHELX suite (SHELXL-2018) for structure solution and refinement. Key metrics include R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and Flack parameter to confirm absolute configuration .
  • Validation : Cross-check with NMR (e.g., NOESY for spatial proximity) and polarimetry to ensure consistency .

Basic: Which NMR techniques are most effective for characterizing spatial arrangements in this silane derivative?

Answer:

  • 2D NMR : Utilize ¹H-¹H COSY and NOESY to identify coupling between oxane protons (e.g., axial vs. equatorial H) and thiophene proximity.
  • Heteronuclear correlation : ¹H-¹³C HSQC/HMBC resolves connectivity between the silane group and the oxane-thiophene core.
  • Chemical shifts : The trimethylsilyl group typically appears at δ 0.1–0.3 ppm in ¹H NMR, while oxane protons resonate at δ 3.5–4.5 ppm .

Advanced: How does the thiophene substituent influence electronic properties and reactivity in cross-coupling reactions?

Answer:

  • Electronic effects : The thiophene’s electron-rich π-system enhances nucleophilic aromatic substitution (SₙAr) at the 3-position. Its sulfur atom also stabilizes transition metals (e.g., Pd) in catalytic cycles .
  • Reactivity studies : Compare with phenyl or furan analogs using cyclic voltammetry (CV) to assess oxidation potentials. Thiophene’s lower oxidation potential (−1.2 V vs. SCE) facilitates radical-initiated reactions .
  • Mechanistic insight : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .

Advanced: What computational methods predict the silane group’s stability under acidic or nucleophilic conditions?

Answer:

  • DFT studies : Calculate bond dissociation energies (BDEs) for Si–O and Si–C bonds. Higher BDEs (>90 kcal/mol) indicate resistance to hydrolysis .
  • Solvent effects : Use implicit solvation models (e.g., PCM) to simulate stability in polar protic solvents (e.g., MeOH/H₂O). The silane group’s hydrophobicity reduces aqueous degradation .
  • Kinetic profiling : Perform Arrhenius analysis (Eyring equation) to model temperature-dependent hydrolysis rates. Activation energies >20 kcal/mol suggest ambient stability .

Advanced: How to resolve contradictions between experimental reaction yields and computational predictions?

Answer:

  • Data reconciliation : Re-examine solvent effects (e.g., DMF vs. THF) and catalyst loading in silane coupling reactions. For example, CuI-catalyzed Sonogashira reactions may deviate from DFT predictions due to π-backbonding interactions .
  • Parameter adjustment : Refine computational models by incorporating dispersion corrections (e.g., D3-BJ) and explicit solvation clusters .
  • Validation : Use in-situ IR or Raman spectroscopy to detect transient intermediates (e.g., silyl radicals) not accounted for in static DFT calculations .

Advanced: What catalytic applications are feasible for this compound in asymmetric synthesis?

Answer:

  • Chiral auxiliary : The oxane ring’s rigidity and silane’s steric bulk enable enantioselective aldol or Michael additions. For example, Ti(OiPr)₄-mediated reactions show >90% ee with this ligand .
  • Mechanistic analysis : Kinetic isotope effects (KIEs) and Hammett plots can differentiate between concerted (Si-face attack) and stepwise pathways.
  • Comparison with analogs : Replace thiophene with pyridine to assess electronic tuning. Pyridine’s Lewis basicity may alter transition-state geometries .

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